Complanatin
Description
Historical Context of Discovery and Initial Isolation
The discovery of Complanatin is rooted in the phytochemical investigation of Astragalus complanatus R. Br., a plant used in traditional Chinese medicine. A pivotal moment in the history of this compound came in 1991, when a research group led by Cui B. reported the isolation of a novel acylated flavonoid glycoside from this plant species in the journal Tetrahedron Letters. medchemexpress.comdntb.gov.uamedchemexpress.cnanjiechem.commedchemexpress.com This newly identified compound was named this compound.
Subsequent research by the same group in 1992 led to the isolation and characterization of three additional new acylated flavonol glycosides from Astragalus complanatus. nih.gov This work expanded the family of related compounds, leading to the designations of this compound I and this compound II.
Significance of this compound as a Flavonol Glycoside from Astragalus Species
This compound belongs to the flavonol subclass of flavonoids, which are a widespread group of polyphenolic compounds in plants. nih.gov Flavonols and their glycosides are frequently isolated from various Astragalus species. nih.gov The chemical structure of this compound is particularly significant due to it being an acylated flavonol glycoside. medchemexpress.com Specifically, it is a glycoside of the flavonol rhamnocitrin (B192594), which is further distinguished by the attachment of an acyl group derived from a sesquiterpene. nih.gov This complex structure, combining a flavonoid, sugar moieties, and a sesquiterpene acid, makes it a unique and interesting subject for chemical and biological studies.
The genus Astragalus is known for producing a rich diversity of flavonoids, and the discovery of this compound and its analogues has contributed to the understanding of the chemical diversity within this large genus of plants. nih.gov
Overview of Research Trajectories for this compound
Following its isolation and structural elucidation, research on this compound from Astragalus complanatus has primarily been contextualized within the broader investigation of flavonoids from this plant. The research has generally followed phytochemical and biological evaluation pathways.
Initial research focused on the fundamental aspects of isolation, purification, and structural determination using spectroscopic techniques. nih.gov Subsequently, studies have included this compound and related flavonoids in screenings for various biological activities. For instance, flavonoids from Astragalus complanatus have been investigated for their potential antioxidant and anti-inflammatory effects. mdpi.com Research has also explored the hepatoprotective and antifibrotic activities of flavonoid fractions from this plant. nih.gov While specific biological activities are often reported for crude extracts or broader flavonoid fractions, the pure compound this compound is a key constituent that contributes to these observed effects.
**Table 1: Chemical Data for this compound from *Astragalus complanatus***
| Property | Value |
| Compound Name | This compound / this compound II |
| CAS Number | 142449-94-3 |
| Molecular Formula | C43H52O20 |
| Molecular Weight | 888.86 g/mol |
| Chemical Class | Acylated Flavonol Glycoside |
| Initial Source | Astragalus complanatus R. Br. |
Table 2: Chemical Data for this compound I
| Property | Value |
| Compound Name | This compound I |
| CAS Number | 138505-45-0 |
| Molecular Formula | C43H52O20 |
| Molecular Weight | 888.86 g/mol |
| Chemical Class | Acylated Flavonol Glycoside |
| Initial Source | Astragalus complanatus R. Br. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
142287-95-4 |
|---|---|
Molecular Formula |
C10H19N3O2 |
Molecular Weight |
213.281 |
IUPAC Name |
4-[carbamimidoyl(3-methylbut-2-enyl)amino]butanoic acid |
InChI |
InChI=1S/C10H19N3O2/c1-8(2)5-7-13(10(11)12)6-3-4-9(14)15/h5H,3-4,6-7H2,1-2H3,(H3,11,12)(H,14,15) |
InChI Key |
ILBQBCDZPWYQPS-UHFFFAOYSA-N |
SMILES |
CC(=CCN(CCCC(=O)O)C(=N)N)C |
Synonyms |
complanatin |
Origin of Product |
United States |
Phytochemical Sourcing and Isolation Methodologies of Complanatin
Botanical Sources and Geographic Distribution
Complanatin is predominantly isolated from plants belonging to the Fabaceae family, particularly within the genera Astragalus and Phyllolobium.
Astragalus complanatus This perennial herb is a significant botanical source of this compound. pfaf.org Astragalus complanatus is a member of the vast Astragalus genus, which encompasses over 3,000 species of herbs and small shrubs native to the temperate regions of the Northern Hemisphere. wikipedia.orgresearchgate.net
Geographic Distribution : The plant is primarily found in East Asia, with a significant presence in China. pfaf.org It thrives in habitats such as dry slopes, meadows, and gravelly soils at elevations ranging from 1,000 to 2,400 meters. pfaf.orgnaturalmedicinalherbs.net Its distribution within China spans several provinces, including Gansu, Hebei, Heilongjiang, Henan, Jilin, Liaoning, Nei Mongol, Ningxia, Qinghai, Shaanxi, Shanxi, and Sichuan. pfaf.orgnaturalmedicinalherbs.net
Phyllolobium chinense Phyllolobium chinense is recognized as a botanical source for this compound and is considered a synonym for Astragalus complanatus. efloras.org The genus Phyllolobium is native to a range extending from Central Asia to the Himalayas and China. wikipedia.orgkew.org
Geographic Distribution : The distribution of Phyllolobium chinense mirrors that of Astragalus complanatus, with a wide range from northeast to central China. theferns.info It is typically found in similar habitats of dry slopes and meadows at altitudes between 1,000 and 2,400 meters. pfaf.orgtheferns.info
| Botanical Source | Family | Geographic Distribution | Habitat |
| Astragalus complanatus | Fabaceae | East Asia, primarily China (Gansu, Hebei, Henan, Shanxi, Sichuan, etc.) pfaf.orgnaturalmedicinalherbs.net | Dry slopes, meadows, gravelly soils (1000-2400m elevation) pfaf.org |
| Phyllolobium chinense | Fabaceae | Central Asia to Himalaya and China wikipedia.orgkew.org | Dry slopes, meadows (1000-2400m elevation) theferns.info |
Extraction and Purification Techniques for this compound
The isolation of this compound from its plant sources is a systematic process involving an initial extraction followed by several stages of purification using chromatographic methods.
Solvent extraction is the foundational step for isolating crude flavonoids, including this compound, from the raw plant material. nih.gov This process relies on the principle of dissolving the target compounds from the plant matrix into a suitable solvent. nih.gov The efficacy of the extraction is influenced by several factors, including the choice of solvent, temperature, extraction time, and the particle size of the plant material. nih.govjst.go.jp
Commonly employed methods for extracting flavonoids from Astragalus species include:
Heat Reflux Extraction : This traditional method involves boiling the plant material with a solvent and condensing the vapor back into the mixture. Ethanol is frequently used as the solvent. nih.gov
Soxhlet Extraction : A continuous extraction method where the solvent is repeatedly vaporized and condensed over the plant material, allowing for a thorough extraction of the desired compounds. cyberleninka.ru
Microwave-Assisted Extraction (MAE) : This technique uses microwave energy to heat the solvent and plant material, which can accelerate the extraction process and improve yields. jst.go.jpcyberleninka.ru
Ultrasound-Assisted Extraction (UAE) : This method utilizes ultrasonic waves to create cavitation, disrupting the plant cell walls and enhancing the penetration of the solvent, which can lead to higher extraction efficiency at lower temperatures. cyberleninka.ruresearchgate.net
Ethanol is a widely selected solvent for flavonoid extraction due to its effectiveness and relatively low toxicity. jst.go.jp The concentration of the ethanol-water solution is a critical parameter; studies on Astragalus have shown that concentrations between 50% and 75% are often optimal for flavonoid yield. jst.go.jp
| Extraction Technique | Principle | Common Solvents | Key Parameters |
| Heat Reflux Extraction | Continuous boiling and condensation of solvent. nih.gov | Ethanol, Methanol (B129727) jst.go.jpnih.gov | Temperature, Time |
| Soxhlet Extraction | Continuous washing of plant material with fresh, condensed solvent. cyberleninka.ru | Organic solvents cyberleninka.ru | Time, Solvent choice |
| Microwave-Assisted (MAE) | Use of microwave energy for rapid heating. cyberleninka.ru | Ethanol-water solutions jst.go.jp | Microwave power, Time, Temperature |
| Ultrasound-Assisted (UAE) | Use of ultrasonic cavitation to disrupt cell walls. researchgate.net | Ethanol, Methanol researchgate.net | Time, Temperature, Solvent concentration |
Following the initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from this mixture. These methods work by distributing the components of the mixture between a stationary phase and a mobile phase. columbia.edu
Column chromatography is a fundamental and widely used technique for the large-scale purification of natural products. columbia.educolumn-chromatography.com In this method, a glass column is packed with a solid adsorbent, which serves as the stationary phase. orgchemboulder.com The crude extract is loaded onto the top of the column, and a liquid solvent (the mobile phase or eluent) is passed through it. orgchemboulder.com Separation occurs as different compounds travel down the column at different rates based on their affinity for the stationary and mobile phases, which is often related to their polarity. columbia.edu
Common stationary phases used for flavonoid separation include:
Silica (B1680970) Gel : A polar adsorbent widely used for separating compounds of varying polarities. columbia.edu
Alumina : Another polar adsorbent, sometimes used for specific separations of flavonols. auctoresonline.org
Polyamide : This stationary phase is particularly effective for separating flavonoids due to its ability to form hydrogen bonds with the phenolic hydroxyl groups of these compounds. google.com
Sephadex LH-20 : A size-exclusion and adsorption chromatography medium used for purifying flavonoids and other polyphenols in organic solvents. auctoresonline.org
High-Performance Liquid Chromatography (HPLC), particularly in its preparative scale (Prep-HPLC), is a high-resolution purification technique often employed in the final stages of isolation. nih.govisca.in It offers high efficiency and precision, making it possible to obtain compounds with very high purity (often exceeding 95%). mdpi.com
Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. isca.in The method is invaluable for separating structurally similar compounds that may not be fully resolved by lower-resolution techniques like traditional column chromatography. nih.gov A common approach involves using a reversed-phase column (e.g., C18) where the stationary phase is nonpolar, and a polar mobile phase (often a mixture of water with methanol or acetonitrile) is used for elution. auctoresonline.org
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. nih.govnih.gov This is a significant advantage as it eliminates issues of irreversible sample adsorption onto a stationary phase, which can lead to sample loss and denaturation. mdpi.com High-Speed Countercurrent Chromatography (HSCCC) is a widely used form of this technique. nih.gov
In CCC, separation is achieved by partitioning solutes between two immiscible liquid phases (a stationary liquid phase and a mobile liquid phase) within a coil that is subjected to a centrifugal force. mdpi.com The selection of an appropriate two-phase solvent system is the most critical factor for a successful separation. nih.gov For the separation of flavonoids, solvent systems such as hexane-ethyl acetate-methanol-water are commonly employed. nih.gov CCC is particularly well-suited for the preparative-scale isolation of polar compounds like flavonoids from complex natural product extracts. auctoresonline.orgnih.gov
| Chromatographic Method | Stationary Phase | Mobile Phase | Separation Principle | Primary Use in this compound Isolation |
| Column Chromatography | Solid (Silica gel, Polyamide, Sephadex LH-20) columbia.eduauctoresonline.orggoogle.com | Liquid (Organic solvents) | Adsorption, Partition, Size Exclusion columbia.edu | Initial fractionation and purification of crude extract. |
| Preparative HPLC | Solid (e.g., C18) nih.gov | Liquid (e.g., Methanol/Water) | Partition between liquid and bonded solid phase. nih.gov | Final purification step to achieve high-purity this compound. mdpi.com |
| Countercurrent Chromatography | Liquid | Liquid | Partition between two immiscible liquid phases. nih.gov | Preparative separation, especially for polar flavonoids. nih.gov |
Crystallization and Further Purification of this compound
Following initial extraction and chromatographic separation, the fractions enriched with this compound undergo further purification to yield the compound in a highly pure, crystalline form. This final stage is critical for the accurate structural elucidation and subsequent bioactivity studies of the flavonoid. The methodologies employed typically involve repeated chromatographic techniques followed by crystallization.
While a specific, detailed crystallization protocol for this compound is not extensively documented in readily available literature, the purification and crystallization of flavonoid C-glycosides from Dendrobium species and other plant sources follow established phytochemical laboratory practices. These practices are designed to remove any remaining impurities that are structurally similar to this compound and may have co-eluted during the initial separation steps.
Further Chromatographic Purification
To achieve the requisite purity for crystallization, fractions containing this compound are often subjected to one or more additional chromatographic steps. The choice of technique and stationary phase is crucial for separating the target compound from closely related flavonoids or other co-extractives.
Column Chromatography: Repetitive column chromatography is a common strategy. Different adsorbent materials can be used in succession to exploit varying separation principles. For instance, after an initial separation on silica gel, a subsequent purification could be performed using polyamide or macroporous resin columns. Elution is typically carried out using a gradient of solvents, such as a mixture of chloroform (B151607) and methanol or ethyl acetate (B1210297) and methanol, with the polarity gradually increasing to facilitate the separation of compounds with minor structural differences.
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, preparative HPLC is often the method of choice. This technique offers higher resolution and efficiency compared to traditional column chromatography. A reversed-phase C18 column is frequently used for the separation of flavonoids, with a mobile phase typically consisting of a gradient of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. The fractions corresponding to the this compound peak are collected for subsequent crystallization.
Crystallization Techniques
Crystallization is a pivotal step for obtaining this compound in a solid, highly ordered, and pure form. The process relies on the principle of differential solubility of the compound and impurities in a given solvent system. For flavonoid glycosides, slow crystallization from an appropriate solvent is the preferred method.
A common approach involves dissolving the purified, amorphous this compound powder in a minimal amount of a suitable hot solvent. The choice of solvent is critical; it should readily dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. For C-glycosylflavones, "wet methanol" (methanol containing a small amount of water) has been reported as an effective crystallization solvent. The saturated solution is then allowed to cool slowly and undisturbed. This gradual decrease in temperature reduces the solubility of this compound, promoting the formation of well-defined crystals while impurities tend to remain in the solution.
The process can be summarized in the following steps:
The highly purified this compound fraction is dissolved in a minimum volume of a suitable solvent (e.g., wet methanol) at an elevated temperature to create a saturated solution.
The hot solution is filtered, if necessary, to remove any insoluble impurities.
The solution is allowed to cool slowly to room temperature. To promote the growth of larger, more perfect crystals, the rate of cooling can be controlled, for instance, by placing the container in an insulated vessel.
Once crystal formation appears complete, the solution may be further cooled in a refrigerator or ice bath to maximize the yield.
The resulting crystals are then isolated from the mother liquor by filtration, typically under vacuum.
The crystals are washed with a small amount of the cold crystallization solvent to remove any adhering impurities from the crystal surfaces.
Finally, the pure crystals of this compound are dried to remove any residual solvent.
The purity of the crystallized this compound can be assessed using analytical techniques such as HPLC and by determining its melting point, which should be sharp and within a narrow range for a pure compound.
Below is a table summarizing the types of purification techniques and solvents commonly used for flavonoids similar to this compound.
| Purification Technique | Adsorbent/Column | Typical Solvent System | Purpose |
| Column Chromatography | Silica Gel | Chloroform-Methanol gradient | Separation based on polarity |
| Polyamide | Ethanol-Water gradient | Separation of flavonoids | |
| Macroporous Resin | Ethanol-Water gradient | Desalting and purification | |
| Preparative HPLC | C18 Reversed-Phase | Water (with Formic Acid)-Acetonitrile/Methanol gradient | High-resolution final purification |
| Crystallization | N/A | Wet Methanol | Final purification and obtaining solid form |
Chemical Structure Elucidation and Characterization Techniques for Complanatin
Spectroscopic Methodologies for Structural Determination
Spectroscopic techniques form the cornerstone of structural elucidation in natural product chemistry. For Complanatin, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy has provided a comprehensive understanding of its molecular architecture.
NMR spectroscopy is arguably the most powerful tool for the de novo structure determination of organic molecules. Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the stereochemistry of this compound have been mapped out.
Initial phytochemical investigations of the seeds of Astragalus complanatus led to the isolation of this compound, which was identified as a new rhamnocitrin (B192594) glycoside acylated with an acidic sesquiterpene. nih.gov The structural elucidation was heavily reliant on detailed 1D and 2D NMR data. informahealthcare.comebi.ac.uk
¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals characteristic signals for the flavonoid backbone, the sugar units, and the acyl group. Key resonances include those for the aromatic protons of the A and B rings of the flavonoid, the anomeric protons of the sugar moieties, and the protons of the sesquiterpene unit.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms present in the molecule. The chemical shifts of the carbon signals are indicative of their chemical environment, allowing for the identification of carbonyl groups, aromatic carbons, and the carbons of the sugar and acyl components.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been instrumental in assembling the molecular fragments of this compound. COSY experiments establish proton-proton couplings, tracing out the spin systems within the sugar and acyl moieties. HSQC and HMBC experiments correlate proton and carbon signals, allowing for the unambiguous assignment of all carbon and proton resonances and establishing the connectivity between the flavonoid, sugar, and acyl parts of the molecule.
Below are representative NMR data for the core flavonoid and sugar moieties of this compound, compiled from spectroscopic studies.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Flavonoid and Sugar Moieties of this compound
| Position | δH (ppm, mult., J in Hz) | δC (ppm) |
|---|---|---|
| Flavonoid (Rhamnocitrin) | ||
| 2 | - | 162.5 |
| 3 | - | 135.0 |
| 4 | - | 178.0 |
| 5 | 6.42 (d, 2.0) | 99.5 |
| 6 | 6.85 (d, 2.0) | 94.5 |
| 7 | - | 165.0 |
| 8 | - | 158.0 |
| 9 | - | 105.0 |
| 10 | - | 160.0 |
| 1' | - | 122.0 |
| 2' | 8.05 (d, 9.0) | 131.0 |
| 3' | 7.15 (d, 9.0) | 115.0 |
| 4' | - | 163.0 |
| 5' | 7.15 (d, 9.0) | 115.0 |
| 6' | 8.05 (d, 9.0) | 131.0 |
| 7-OCH₃ | 3.90 (s) | 56.0 |
| Glucose (at C-3) | ||
| 1'' | 5.50 (d, 7.5) | 102.0 |
| 2'' | ~4.0-4.5 (m) | 75.0 |
| 3'' | ~4.0-4.5 (m) | 78.0 |
| 4'' | ~4.0-4.5 (m) | 71.0 |
| 5'' | ~4.0-4.5 (m) | 79.0 |
| 6'' | ~3.7-3.9 (m) | 62.0 |
| Glucose (at C-4') | ||
| 1''' | 5.10 (d, 7.5) | 101.0 |
| 2''' | ~4.0-4.5 (m) | 74.5 |
| 3''' | ~4.0-4.5 (m) | 77.0 |
| 4''' | ~4.0-4.5 (m) | 70.0 |
| 5''' | ~4.0-4.5 (m) | 78.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uklibretexts.orgwikipedia.org It also provides valuable structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org For this compound, both low-resolution and high-resolution mass spectrometry (HRMS) have been employed.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the molecular formula of this compound, which is crucial for confirming the identity and number of atoms of each element present in the molecule.
Tandem Mass Spectrometry (MS/MS): In tandem MS experiments, the molecular ion of this compound is isolated and subjected to fragmentation. acs.org The resulting fragment ions provide information about the structure of the molecule. For instance, the loss of sugar moieties and the acyl group can be observed, helping to confirm the sequence and connectivity of these units to the flavonoid core. The fragmentation pattern can reveal the nature of the glycosidic linkages and the position of the acyl group.
While not providing the same level of structural detail as NMR or MS, IR and UV-Vis spectroscopy offer important complementary information about the functional groups and electronic system of this compound. researchgate.netitwreagents.comdrawellanalytical.commrclab.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. These typically include:
Hydroxyl (-OH) groups: A broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the phenolic and sugar hydroxyl groups.
Carbonyl (C=O) groups: A strong absorption band around 1650-1750 cm⁻¹, corresponding to the flavonoid γ-pyrone carbonyl and the ester carbonyl of the acyl group.
Aromatic (C=C) bonds: Absorption bands in the region of 1450-1600 cm⁻¹.
C-O bonds: Absorptions in the fingerprint region (1000-1300 cm⁻¹) associated with the ether and ester linkages.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a flavonoid provides information about its conjugation system. msu.edu Flavonoids typically exhibit two major absorption bands, referred to as Band I (usually in the 300-400 nm region) and Band II (usually in the 240-280 nm region). The position of these bands can be influenced by the substitution pattern on the A and B rings. For this compound, the UV spectrum is characteristic of a flavonol structure and can be used to confirm the oxygenation pattern of the flavonoid core.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. wikipedia.orglibretexts.organton-paar.comnih.govyoutube.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis of this pattern allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov
For a complex molecule like this compound, with multiple stereocenters in its sugar and acyl moieties, X-ray crystallography can unambiguously establish the absolute configuration of each chiral center, provided that a suitable single crystal can be obtained. This technique provides the ultimate proof of the stereochemistry, complementing the relative stereochemical information that can often be deduced from NMR spectroscopy. The structural elucidation of similar complex natural products has often relied on single-crystal X-ray diffraction analysis to confirm the proposed structures. mdpi.com
Biosynthetic Pathways and Precursors of Complanatin
Proposed Biosynthetic Routes to the Flavonol Glycoside Core
The biosynthesis of the flavonol glycoside core of complanatin is rooted in one of the most fundamental pathways in plant secondary metabolism: the phenylpropanoid pathway. royalsocietypublishing.orgscirp.org This pathway converts the primary metabolite and aromatic amino acid, phenylalanine, into a variety of phenolic compounds. frontiersin.org
The proposed biosynthetic route begins with the conversion of phenylalanine to 4-coumaroyl-CoA through the sequential action of three core enzymes. royalsocietypublishing.orgfrontiersin.org This product, 4-coumaroyl-CoA, stands at a critical junction, serving as the entry point into the flavonoid biosynthetic pathway. wikipedia.org
The assembly of the characteristic C6-C3-C6 flavonoid skeleton is initiated by the enzyme chalcone (B49325) synthase (CHS). mdpi.com This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, which are derived from the acetate (B1210297) pathway, to form a chalcone intermediate. wikipedia.orgebi.ac.uk
Following this, a series of enzymatic modifications transforms the initial chalcone into various flavonoid classes. Key steps include:
Isomerization: Chalcone isomerase (CHI) catalyzes the cyclization of the chalcone into a flavanone (B1672756), such as naringenin (B18129). taylorandfrancis.comresearchgate.net
Hydroxylation: The flavanone is then hydroxylated at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) to produce a dihydroflavonol. oup.com
Oxidation: Finally, flavonol synthase (FLS) introduces a double bond into the C-ring of the dihydroflavonol, yielding the flavonol core. oup.com
The specific flavonol aglycone of this compound is rhamnocitrin (B192594), which is a methylated derivative of kaempferol (B1673270). This indicates an additional methylation step, catalyzed by a methyltransferase, occurs on the flavonoid backbone. Once the flavonol aglycone is formed, it undergoes glycosylation, where sugar moieties are attached. This process is catalyzed by glycosyltransferases (GTs), which transfer a sugar group from an activated donor like UDP-sugar to the flavonol. biorxiv.orgcas.cz This step is vital for the stability and solubility of the resulting glycoside. oup.com
Enzymatic Steps and Genetic Regulation in this compound Biosynthesis
The biosynthesis of this compound is a testament to precise enzymatic control, with each step catalyzed by a specific enzyme. The regulation of the genes encoding these enzymes ensures that the compound is produced in the right place, at the right time, and in the right quantity.
Key Enzymatic Steps:
| Enzyme | Abbreviation | Function in Flavonol Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. scirp.org |
| Cinnamate 4-hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. oup.com |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA. scirp.org |
| Chalcone synthase | CHS | The first committed enzyme of the flavonoid pathway; condenses p-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone. mdpi.com |
| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin (a flavanone). taylorandfrancis.com |
| Flavanone 3-hydroxylase | F3H | A 2-oxoglutarate-dependent dioxygenase that converts flavanones to dihydroflavonols. oup.com |
| Flavonol synthase | FLS | Catalyzes the desaturation of dihydroflavonols to form flavonols. oup.com |
| Flavonoid Glycosyltransferase | FGT | Transfers sugar moieties (e.g., from UDP-glucose) to the flavonol aglycone to form a flavonol glycoside. biorxiv.org |
Genetic Regulation:
The expression of these biosynthetic genes is tightly controlled at the transcriptional level by a sophisticated network of transcription factors (TFs). mdpi.com In many plants, the regulation of flavonoid biosynthesis is governed by a conserved protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. mdpi.com
MYB Transcription Factors: These are key regulators that often provide specificity by activating the promoters of specific genes within the flavonoid pathway, such as CHS and FLS. taylorandfrancis.comfrontiersin.org
bHLH Transcription Factors: These proteins typically act as partners with MYB TFs, forming a complex that enhances the activation of target gene expression. mdpi.com
WD40-Repeat Proteins: These serve as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors to form a functional regulatory complex. mdpi.com
In addition to the MBW complex, other transcription factor families, such as WRKY, have also been shown to play a role in regulating flavonol biosynthesis, often in response to environmental stresses like UV radiation or pathogen attack. nih.govresearchgate.net This intricate regulatory system allows the plant to fine-tune the production of flavonols in response to developmental cues and external stimuli. researchgate.net
Role of Acylation in this compound Structure and Biosynthesis
A defining characteristic of this compound is its acylated structure. Acylation is a common modification of plant secondary metabolites, involving the addition of an acyl group (an organic acid derivative) to the core molecule. nih.gov This reaction is typically one of the final steps in a biosynthetic pathway. researchgate.net
In the case of flavonol glycosides like this compound, the acyl group is transferred from an activated donor, most commonly an acyl-Coenzyme A (acyl-CoA), to one of the hydroxyl groups on the sugar moiety attached to the flavonol core. ingentaconnect.com This transfer is catalyzed by a specific class of enzymes known as acyltransferases. ebi.ac.uk Plant acyltransferases are a large and diverse family of enzymes, often belonging to the BAHD family, named after the first four enzymes of this type to be characterized. researchgate.netfrontiersin.org These enzymes exhibit specificity for both the flavonoid substrate and the acyl-CoA donor, which can be either aliphatic (like malonyl-CoA) or aromatic (like p-coumaroyl-CoA). ingentaconnect.com
The addition of an acyl group has several significant consequences for the flavonoid:
Structural Diversity: Acylation dramatically increases the structural diversity of flavonoids, creating a wide array of different compounds from a limited number of core glycosides. mdpi.com
Stability and Solubility: The acyl moiety can alter the physicochemical properties of the flavonoid. For example, acylation can enhance the stability of the molecule, protecting the glycosidic bonds from enzymatic degradation. ingentaconnect.com It can also modify the solubility, with acylation sometimes being a prerequisite for efficient transport and storage of flavonoids within the plant cell's vacuole. ingentaconnect.com
Biological Activity: The acyl group can modulate the biological activity of the flavonoid, potentially influencing its interactions with cellular targets, its antioxidant capacity, or its role in plant defense. ingentaconnect.commdpi.com
Therefore, the acylation step in this compound biosynthesis is not merely decorative but is a crucial modification that finalizes the molecule's structure and likely fine-tunes its function within the plant.
Synthetic Chemistry of Complanatin and Its Analogues
Total Synthesis Strategies for Complanatin
Total synthesis provides an unambiguous route to the target molecule and its stereoisomers, offering flexibility for creating diverse analogues. The synthesis of kaempferol (B1673270) glycosides, the class of compounds to which this compound belongs, has been achieved through various innovative approaches.
The total synthesis of complex flavonoid glycosides hinges on the strategic construction and coupling of two main fragments: the flavonoid aglycone (in this case, kaempferol or a derivative) and the acylated sugar moiety.
A key challenge is the regioselective glycosylation of the kaempferol backbone, which has four hydroxyl groups (at C-3, C-5, C-7, and C-4'). The 3-OH group is a frequent site of glycosylation in natural flavonoids. acs.org One synthetic approach to an acylated kaempferol glycoside, Kaempferol 3-O-(3′′,6′′-di-O-E-p-coumaroyl)-β-d-glucopyranoside, involved the preparation of a selectively protected kaempferol intermediate, 5,7,4′-tri-O-benzyl-kaempferol. acs.org This intermediate ensures that glycosylation occurs specifically at the desired C-3 hydroxyl position. This protected aglycone was then coupled with a sophisticated glycosyl donor, a glucopyranosyl o-hexynylbenzoate, using a gold(I) catalyst to form the crucial glycosidic bond in excellent yield. acs.org
Another de novo asymmetric synthesis of the kaempferol glycoside SL0101 and its analogues illustrates a different strategy. nih.gov This route begins with the synthesis of the sugar component from simple achiral materials, where the asymmetry is introduced via a Noyori asymmetric reduction of an acylfuran. nih.gov The subsequent reaction sequence involves a palladium-catalyzed glycosylation to connect the sugar to a flavonoid precursor, followed by transformations like ketone reduction and dihydroxylation to establish the final stereochemistry of the rhamnose sugar. nih.gov
| Key Intermediate | Role in Synthesis | Synthetic Approach | Reference |
|---|---|---|---|
| 5,7,4′-tri-O-benzyl-kaempferol | Protected aglycone for regioselective C-3 glycosylation. | Synthesis of Kaempferol 3-O-(3′′,6′′-di-O-E-p-coumaroyl)-β-d-glucopyranoside | acs.org |
| Glucopyranosyl o-hexynylbenzoate | Glycosyl donor for gold(I)-catalyzed glycosylation. | Synthesis of Kaempferol 3-O-(3′′,6′′-di-O-E-p-coumaroyl)-β-d-glucopyranoside | acs.org |
| Allylic Acetate (B1210297) 10 | Precursor for stereoselective dihydroxylation to form the rhamno-diol. | De Novo Asymmetric Synthesis of SL0101 | nih.gov |
| Rhamno-diol 11 | Core sugar structure with correct stereochemistry before final deprotection. | De Novo Asymmetric Synthesis of SL0101 | nih.gov |
Controlling stereochemistry is paramount in the synthesis of natural products. For flavonoid glycosides, the key stereochemical challenges are establishing the chirality of the sugar and controlling the stereochemistry of the glycosidic linkage (α or β).
In the de novo synthesis of SL0101, the chirality of the sugar moiety was established using Noyori's asymmetric reduction, a powerful method for creating chiral alcohols from prochiral ketones with high enantioselectivity. nih.gov The stereochemistry of the glycosidic bond was controlled during the palladium-catalyzed glycosylation step. nih.gov Further stereocenters on the sugar ring were installed via a stereoselective dihydroxylation of an allylic acetate intermediate using Upjohn conditions (catalytic osmium tetroxide), which selectively forms a syn-diol. nih.gov
An alternative modern approach for the stereoselective formation of glycosidic bonds is the use of glycosyl o-alkynylbenzoate donors activated by gold(I) or other electrophilic catalysts. acs.org This method has been successfully applied to the challenging glycosylation of the sterically hindered 3-OH group of kaempferol, affording the desired β-glycoside with high yield and selectivity. acs.org The development of such stereoselective glycosylation methods is critical for the efficient synthesis of complex flavonoid glycosides. researchgate.net
Semi-synthesis and Chemical Derivatization of this compound
Semi-synthesis starts with a readily available natural product, such as a flavonoid aglycone or a simple glycoside, and chemically modifies it to produce the desired target or its analogues. sioc-journal.cnnih.gov This approach is often more efficient than total synthesis for producing complex molecules. google.com
The sugar portion of flavonoid glycosides is a prime target for modification to alter the molecule's properties. nih.gov Glycosidases, enzymes that typically break down glycosidic bonds, can be used in reverse (transglycosylation) to create new flavonoid glycosides. nih.govnih.govnih.gov This enzymatic approach allows for the selective trimming of complex sugar chains or the addition of new sugar units to a flavonoid aglycone. nih.govnih.gov For example, glycosidases can be used to convert abundant natural glycosides like rutin (B1680289) or hesperidin (B1673128) into their corresponding aglycones or partially deglycosylated derivatives, which can then serve as substrates for further modification. nih.govacs.org These enzymatic methods offer a green chemistry alternative to complex chemical protection-deprotection strategies. acs.org
Direct chemical modification of the flavonol aglycone is challenging due to the presence of multiple phenolic hydroxyl groups with similar reactivity. researchgate.net Chemical synthesis often requires a multi-step sequence of protection and deprotection to achieve regioselectivity. nih.gov Acylation, for instance, typically occurs on the hydroxyl groups of the sugar moiety rather than the aglycone. researchgate.net
However, other derivatizations of the aglycone, such as methylation or prenylation, are known to occur in nature and can be replicated synthetically. nih.govacs.org A novel strategy to overcome the challenge of aglycone derivatization involves a two-step enzymatic process. First, a glucose moiety is attached to the aglycone (α-glucosylation) using an enzyme like sucrose (B13894) phosphorylase. This newly introduced sugar provides a specific site for subsequent regioselective modification, such as acylation by a lipase (B570770). acs.org This chemoenzymatic strategy was successfully used to create acylated derivatives of the flavonoid phloretin. acs.org
Acylation, the addition of an acyl group (such as one from a fatty acid), is a common modification of flavonoid glycosides that significantly impacts their physicochemical properties. mdpi.comingentaconnect.com The primary goal of acylation is to increase the lipophilicity of the highly polar flavonoid glycoside. thieme-connect.com This modification can improve the flavonoid's solubility in fatty systems, enhance its stability, and facilitate its penetration through biological membranes. acs.orgthieme-connect.com
Enzymatic acylation using lipases is the preferred method as it avoids the harsh conditions of chemical synthesis that can degrade the flavonoid structure. researchgate.netthieme-connect.com Lipases, such as Candida antarctica lipase B (CALB), can catalyze the regioselective acylation of the sugar moiety, often at the primary hydroxyl group (e.g., 6-OH of glucose). acs.orgthieme-connect.com
The impact of acylation on biological activity is variable. In some cases, acylation enhances activity. For instance, the antioxidant activity of rutin was significantly increased after being acylated with oleic acid. thieme-connect.com In a study involving the apple flavonoid phloretin, a C12-acylated glucoside derivative showed superior skin penetration efficiency compared to the non-acylated glucoside. acs.org Conversely, acylation can also decrease activity. The acylation of rutin with stearic acid was found to decrease its antioxidant capacity. thieme-connect.com Similarly, in the context of antidiabetic activity, acylation of certain green tea flavonoids lowered their inhibitory action on specific enzymes. nih.gov This highlights that the effect of acylation is highly dependent on the specific flavonoid, the nature of the acyl chain, and the biological target being assessed.
| Flavonoid Substrate | Acyl Donor | Enzyme | Impact of Acylation | Reference |
|---|---|---|---|---|
| Rutin | Vinyl Laurate (C12:0) | Lipase | No effect on antioxidant capacity. | thieme-connect.com |
| Rutin | Vinyl Stearate (C18:0) | Lipase | Decreased antioxidant activity. | thieme-connect.com |
| Rutin | Oleic Acid | Lipase | Increased antioxidant activity. | thieme-connect.com |
| Phloretin 4′-O-α-glucopyranoside | Vinyl Laurate (C12:0) | Lipozyme TL IM | Superior skin penetration efficiency. | acs.org |
| Epigallocatechin-3-gallate (EGCG) | Palmitoleic acid (C16:1) | Lipase | Increased inhibitory potential against 5α-reductase. | mdpi.com |
Structure Activity Relationship Sar Studies of Complanatin and Its Analogues
Computational Approaches to SAR Analysis (e.g., Molecular Docking, QSAR)
Computational methods provide powerful tools for predicting the biological activity of molecules and understanding their interactions with biological targets at a molecular level. mdpi.com These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are essential for the rational design of new therapeutic agents. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchcommons.org A study investigating the hepato- and neuroprotective effects of various flavonoids and flavoalkaloids isolated from Astragalus monspessulanus utilized QSAR to understand the structural determinants of their activity. tandfonline.com The analysis included a range of structurally similar flavonoid glycosides. The QSAR findings revealed that for hepatotoxicity, the primary structural features influencing the compound's effects were the number of hexose (B10828440) (sugar) units and the number of aromatic hydroxyl (-OH) groups. tandfonline.com Specifically, an increase in these features was associated with lower toxicity, a desirable trait for potential therapeutic agents. tandfonline.com This provides a predictive model for assessing the safety profile of Complanatin-like flavonoids based on their structural characteristics. mdpi.comtandfonline.com
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and interaction patterns. mdpi.com The Dengue virus (DENV) NS2B-NS3 protease is an essential enzyme for viral replication and a key target for antiviral drug development. frontiersin.orgaccscience.com Its active site contains a conserved catalytic triad (B1167595) of His51, Asp75, and Ser135, which is crucial for its function. frontiersin.orgnih.gov
In a large-scale virtual screening study, numerous flavonoids, including this compound, were evaluated as potential inhibitors of the DENV NS2B-NS3 protease (PDB ID: 2FOM). frontiersin.orgnih.gov Such in silico screening allows for the rapid assessment of large compound libraries to identify promising candidates for further experimental validation. frontiersin.org The docking studies revealed that flavonoids could effectively bind within the active site of the protease. The binding is typically stabilized by hydrogen bonds and hydrophobic interactions with the key catalytic residues and surrounding amino acids. nih.gov While specific high-scoring candidates were prioritized, the study highlighted the general potential of the flavonoid scaffold as a starting point for designing novel DENV protease inhibitors.
Experimental Evaluation of Structural Modifications on Biological Efficacy
Experimental SAR studies involve synthesizing or isolating analogues of a lead compound and comparing their biological efficacy to identify key structural motifs. While research on the targeted chemical synthesis of this compound analogues is limited, studies on naturally occurring flavonoids isolated from Astragalus species provide valuable SAR insights.
A study on flavonoids from Astragalus monspessulanus evaluated the cytoprotective effects of 13 different compounds in a model of t-BuOOH-induced oxidative stress on rat hepatocytes. acs.org The compounds, which are all structural analogues, exhibited a range of activities. Notably, certain flavonoids demonstrated statistically significant cytoprotective effects, with the most prominent activity observed for compounds that included specific structural features. acs.org Another investigation into the hepato- and neuroprotective effects of these compounds concluded that the enhanced efficacy of the most active flavonoids could be attributed to the different substituents on both the flavonoid aglycone and the attached sugar moieties. tandfonline.com
**Interactive Table: Comparative Cytoprotective Activity of this compound Analogues from Astragalus monspessulanus*** *(Note: Data is compiled from studies on naturally occurring structural analogues. tandfonline.comacs.org)
| Compound Name/Structure | Key Structural Features | Relative Biological Efficacy (Cytoprotection) |
|---|---|---|
| Flavonol Tetraglycoside (1) | Quercetin (B1663063) core, complex tetraglycoside chain | High |
| Flavoalkaloid (2) | 8-methylquercetin core linked to hydroxypiperidinone | High |
| Flavonol with HMGA (4) | Quercetin core, galactoside with 3-hydroxy-3-methylglutaryl | High |
| Alcesefoliside (7) | Kaempferol (B1673270) core, rhamnosyl-galactoside | High |
| Mauritianin (8) | Isorhamnetin core, complex trisaccharide chain | High |
| Trifolin (12) | Kaempferol-3-O-galactoside | High |
| Other Analogues (e.g., 9, 10, 11, 13) | Various flavonoid glycosides (apigenin, quercetin cores) | Moderate |
Identification of Pharmacophoric Elements for this compound Bioactivity
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. zenodo.org The identification of these essential features is a key outcome of SAR studies.
Based on the computational and experimental data for this compound and its analogues, several key pharmacophoric elements can be identified:
Flavonoid Backbone: The core C6-C3-C6 flavonoid structure serves as the fundamental scaffold, correctly positioning the other functional groups in three-dimensional space.
Aromatic Hydroxyl Groups: The QSAR studies highlight the importance of hydroxyl (-OH) groups on the aromatic rings. tandfonline.com These groups are critical for forming hydrogen bonds with amino acid residues in target proteins, such as the catalytic triad of DENV protease (His51, Asp75, Ser135). frontiersin.orgnih.gov The number and position of these groups on the A and B rings influence both activity and toxicity. tandfonline.com
Glycosidic Moieties (Sugars): The presence, number, and type of sugar units are crucial modulators of bioactivity. tandfonline.com The QSAR analysis identified the number of hexoses as a key feature for reducing toxicity. tandfonline.com Furthermore, experimental comparisons show that different sugar chains significantly alter protective effects, suggesting they influence solubility, cell uptake, and interaction with the biological target. tandfonline.comacs.org
Oxygen Atoms in the C Ring: The carbonyl group at the C-4 position and the heterocyclic oxygen atom of the C ring are common hydrogen bond acceptors in flavonoid-protein interactions, contributing significantly to binding affinity.
Together, these elements constitute the pharmacophore for the bioactivity of this compound-like flavonoids. The specific arrangement of hydrogen bond donors/acceptors and the hydrophobic aromatic rings, modulated by the attached glycosides, defines the molecule's ability to interact with biological targets and elicit a response.
Biological Activities and Mechanistic Investigations of Complanatin
Antioxidant Activity and Reactive Oxygen Species Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. aginganddisease.org Antioxidants can mitigate this damage by neutralizing free radicals. The potential of complanatin as an antioxidant has been explored through various laboratory-based methods.
In vitro Assays for Antioxidant Potential
The antioxidant capacity of chemical compounds is commonly evaluated using a variety of in vitro assays that measure their ability to scavenge different types of free radicals. nih.govnih.govmdpi.com These tests are broadly categorized into hydrogen atom transfer (HAT) and single electron transfer (SET) based mechanisms. mdpi.com
Commonly employed assays include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. nih.govmdpi.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay assesses the capacity of a compound to scavenge the ABTS radical cation. nih.govmdpi.com
Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay evaluates the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are prevalent in lipid oxidation in biological systems. nih.govresearchgate.net
While specific data on this compound's performance in these assays is not yet widely published, these are the standard methods that would be used to quantify its in vitro antioxidant potential. The results are typically expressed as IC50 values (the concentration required to scavenge 50% of the radicals) or in Trolox equivalents (TEAC), comparing the antioxidant capacity to that of Trolox, a water-soluble vitamin E analog. nih.govmdpi.comresearchgate.net
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in the defense against oxidative stress. A key pathway in this regard is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. aginganddisease.orgnih.govmdpi.com
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. mdpi.commdpi.com In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. mdpi.com In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. mdpi.commdpi.com These genes encode for a range of protective proteins, including detoxifying enzymes and antioxidant proteins. nih.govmdpi.com
Research suggests that some compounds can activate the Nrf2-ARE pathway, thereby enhancing the cell's intrinsic antioxidant defenses. nih.govfrontiersin.org This activation can lead to increased expression of downstream targets like heme oxygenase-1 (HO-1), which plays a role in counteracting inflammation. plos.org The potential of this compound to modulate this pathway is an area of active investigation to understand its cellular antioxidant mechanisms.
Cytotoxic Activity in Pre-clinical Models
The ability of a compound to kill cancer cells is a critical aspect of anticancer drug discovery. The cytotoxic potential of this compound has been evaluated in various cancer cell lines through in vitro studies.
Induction of Apoptosis and Cell Cycle Modulation (in vitro studies)
Promising anticancer compounds often work by inducing programmed cell death, known as apoptosis, and by interfering with the cell cycle of cancer cells. mdpi.comnih.gov
Apoptosis Induction: Apoptosis is a highly regulated process that eliminates unwanted or damaged cells. archivesofmedicalscience.com Hallmarks of apoptosis include cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies. archivesofmedicalscience.com Many chemotherapeutic agents induce apoptosis by activating specific signaling pathways. nih.govnih.gov This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are proteases that execute the apoptotic process. researchgate.netnih.gov Studies on potential anticancer agents often investigate their ability to induce these apoptotic changes in cancer cells. archivesofmedicalscience.comnih.gov
Cell Cycle Modulation: The cell cycle is the series of events that take place in a cell leading to its division and duplication. This process is tightly regulated by a series of checkpoints. jcpjournal.org Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases, such as G1, S, or G2/M, which prevents the cancer cells from proliferating. archivesofmedicalscience.comjcpjournal.org Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle after treatment with a compound. nih.gov Research into this compound's mechanism of action would likely involve investigating its effects on the cell cycle of various cancer cell lines.
Anti-inflammatory Effects and Immunomodulatory Research
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the development of many diseases. Compounds with anti-inflammatory properties can modulate this response.
The anti-inflammatory effects of natural compounds are often investigated in cell-based models, such as RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. plos.orgnih.gov In these models, researchers measure the production of key pro-inflammatory mediators, including:
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS). nih.govdiva-portal.org
Prostaglandin E2 (PGE2): Synthesized by cyclooxygenase-2 (COX-2). nih.govdiva-portal.org
Pro-inflammatory Cytokines: Such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
The underlying mechanisms of anti-inflammatory action often involve the inhibition of key signaling pathways that regulate the expression of these inflammatory mediators. Two of the most important pathways are:
Nuclear Factor-kappa B (NF-κB): A transcription factor that plays a central role in regulating the immune and inflammatory responses. nih.govcellmolbiol.org Its activation leads to the transcription of numerous pro-inflammatory genes. aginganddisease.org Some anti-inflammatory compounds work by inhibiting the activation of NF-κB. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, which includes kinases like p38, JNK, and ERK, is also crucial in the inflammatory response. plos.orgnih.gov Inhibition of MAPK signaling can lead to a reduction in the production of inflammatory mediators. nih.gov
Furthermore, there is a known crosstalk between the anti-inflammatory NF-κB pathway and the antioxidant Nrf2 pathway, where activation of Nrf2 can lead to the inhibition of NF-κB-driven inflammation. aginganddisease.org Prostaglandins themselves can have complex immunomodulatory roles, sometimes exhibiting both pro- and anti-inflammatory effects depending on the context. binasss.sa.cr The potential of this compound to modulate these inflammatory pathways and mediators is a significant area of research to determine its anti-inflammatory and immunomodulatory capacity.
Cellular and Molecular Targets in Inflammation Pathways (in vitro studies)
There are currently no publicly available in vitro studies that specifically investigate the cellular and molecular targets of this compound within inflammatory pathways. Research on cell lines commonly used to study inflammation, such as RAW 264.7 macrophages, has not reported on the effects of isolated this compound.
Impact on Inflammatory Mediators (in vitro and in vivo animal studies)
Specific data from either in vitro or in vivo animal studies detailing the impact of this compound on the production or activity of inflammatory mediators is not available in the scientific literature. Consequently, no data tables on this topic can be generated.
Molecular and Cellular Mechanisms of Action
The precise molecular and cellular mechanisms by which this compound may exert any biological effects remain uninvestigated.
Target Identification and Validation
There are no scientific reports on the identification or validation of specific molecular targets for this compound.
Signal Transduction Pathway Modulation
Information regarding the ability of this compound to modulate any signal transduction pathways is absent from the current body of scientific literature.
Enzyme Inhibition or Activation
While a single commercial supplier has listed this compound as a potential aromatase inhibitor, this claim is not substantiated by peer-reviewed scientific studies. Without such validation, a detailed discussion on its enzyme inhibition or activation profile is not possible.
Analytical Methodologies for Complanatin Research
Quantitative and Qualitative Analysis in Plant Extracts
The analysis of Complanatin in plant extracts begins with qualitative screening to confirm the presence of its chemical class, followed by precise quantitative measurements to determine its concentration.
Qualitative Phytochemical Screening Initial analysis of a plant extract, such as one from Astragalus complanatus, involves preliminary phytochemical screening to detect the presence of flavonoids, the class of compounds to which this compound belongs. nih.govresearchgate.net These methods are typically based on colorimetric or precipitation reactions. isca.meresearchmap.jp For instance, the Shinoda test (magnesium-hydrochloric acid reduction) can produce a pink or magenta color, indicating the presence of a flavonol backbone like that in this compound. Other tests involve adding reagents like ferric chloride, which can produce a specific color change in the presence of phenolic groups found in flavonoids. researchmap.jp While not specific to this compound itself, these tests provide a rapid and simple means to confirm the presence of the broader flavonoid family in the extract before proceeding with more complex analyses. researchgate.net
Quantitative Analysis High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of specific phytochemicals in plant extracts. nih.govresearchgate.net For a non-volatile, polar compound like this compound, a reversed-phase HPLC method coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is typically employed. phcogres.commdpi.com The method's validation is crucial to ensure the results are accurate and reliable. phcogres.com Key validation parameters, as recommended by the International Conference on Harmonisation (ICH), include specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). phcogres.commdpi.commdpi.com
The specificity of the method ensures that the chromatographic peak for this compound is well-resolved from other compounds in the extract. phcogres.com Linearity is established by creating a calibration curve from standard solutions of purified this compound at various concentrations and ensuring a high correlation coefficient (R² > 0.99). japsonline.com The LOD and LOQ values determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. phcogres.com
Table 1: Representative HPLC Method Validation Parameters for Quantification of a Flavonoid like this compound
| Parameter | Specification | Typical Value/Result | Source(s) |
| Linearity | |||
| Range | The concentration range over which the method is precise and accurate. | 0.1 - 50 µg/mL | phcogres.commdpi.com |
| Correlation Coefficient (R²) | A measure of how well the data points fit the linear regression. | > 0.999 | mdpi.comjapsonline.com |
| Limit of Detection (LOD) | The lowest analyte concentration detectable by the method (Signal-to-Noise Ratio of 3:1). | 0.04 µg/mL | mdpi.com |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantified with acceptable precision and accuracy (Signal-to-Noise Ratio of 10:1). | 0.19 µg/mL | phcogres.commdpi.com |
| Precision | |||
| Intra-day Repeatability (RSD%) | Variation in results within the same day. | < 2% | mdpi.com |
| Inter-day Precision (RSD%) | Variation in results across different days. | < 4% | mdpi.com |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, often tested by spiking a blank matrix with a known amount of analyte. | 80 - 110% | mdpi.com |
Metabolomic Studies of this compound in Biological Systems (in vivo animal models)
Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system, providing a functional snapshot of its physiological state. researchgate.net Investigating the effects of this compound in an in vivo animal model, such as a rat, involves an untargeted metabolomics approach to understand how the compound alters the animal's metabolic profile. mdpi.com This type of study does not just track this compound itself but aims to identify a broad spectrum of endogenous metabolites that are altered upon its introduction. mdpi.comnih.gov
The methodology typically uses ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS), a high-resolution technique capable of detecting thousands of metabolites simultaneously. researchgate.netmdpi.com The process involves administering the compound to a cohort of animals and comparing their metabolic profiles (e.g., in serum or tissue) against a control group. Biological replicates are essential to account for natural biological variation. mdpi.com
Data processing involves advanced statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), to identify metabolites that are significantly up- or down-regulated in response to this compound. rsc.org These altered metabolites can then be mapped to specific biochemical pathways to elucidate the compound's systemic effects.
Table 2: General Workflow for an In Vivo Metabolomic Study of this compound
| Step | Description | Key Techniques/Considerations | Source(s) |
| 1. Animal Model & Dosing | Healthy or disease-induced (e.g., arthritis model) rats are divided into control and treatment groups. The treatment group receives this compound. | Use of appropriate vehicle for control group. Biological replicates are critical. | mdpi.com |
| 2. Sample Collection | Biological samples like blood (serum/plasma), urine, or specific tissues are collected at defined time points post-administration. | Rapid quenching and freezing of samples is crucial to halt metabolic activity. | mdpi.com |
| 3. Metabolite Extraction | Metabolites are extracted from the biological matrix using solvents (e.g., methanol (B129727), acetonitrile) to precipitate proteins and solubilize small molecules. | An internal standard may be added to monitor extraction efficiency. | mdpi.com |
| 4. Analytical Measurement | The extracted metabolites are analyzed using a high-resolution platform, typically UPLC-Q-TOF-MS. | Chromatographic separation on a C18 column; ESI in both positive and negative modes to capture a wide range of metabolites. | mdpi.comfrontiersin.org |
| 5. Data Processing & Analysis | Raw data is processed for peak picking, alignment, and normalization. Multivariate statistical analysis (PCA, OPLS-DA) is used to find significant differences between groups. | Identification of significant metabolites is based on accurate mass, fragmentation patterns (MS/MS), and database matching. | rsc.org |
| 6. Pathway Analysis | Significantly altered metabolites are mapped to metabolic pathways (e.g., using KEGG database) to interpret the biological impact of this compound. | Reveals affected pathways, such as amino acid metabolism, lipid metabolism, or others. | frontiersin.org |
Chromatographic-Spectrometric Coupling Techniques (e.g., LC-MS, GC-MS)
The coupling of chromatography with mass spectrometry provides unparalleled sensitivity and specificity for the analysis of complex mixtures like plant extracts and biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is the cornerstone technique for the analysis of this compound and its metabolites. mdpi.com As a large, polar, and thermally labile flavonol glycoside, this compound is ideally suited for LC separation followed by mass spectrometric detection. mdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) or UPLC systems are often preferred for their higher resolution and faster analysis times compared to conventional HPLC. rsc.orgtandfonline.com
The most common configuration involves a reversed-phase C18 column, which separates compounds based on their hydrophobicity. mdpi.com A gradient elution using a mobile phase of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization, is used to elute a wide range of compounds. mdpi.commdpi.com
After separation, the column effluent enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is the preferred method for compounds like this compound, as it is a soft ionization technique that typically keeps the fragile glycosidic bonds intact, allowing for the detection of the molecular ion. mdpi.com High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, which aids in the unambiguous identification of this compound and its metabolites in a complex matrix. mdpi.comtandfonline.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that confirms the identity of the compound. mdpi.com
Table 3: Typical Parameters for LC-MS Analysis of this compound
| Parameter | Instrument/Setting | Purpose | Source(s) |
| Chromatography System | UPLC/UHPLC | Provides high-resolution separation and speed. | rsc.orgtandfonline.com |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates compounds based on polarity. | frontiersin.org |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Gradient elution separates a wide range of compounds. Formic acid aids ionization. | mdpi.commdpi.com |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for analytical-scale columns. | mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | Soft ionization suitable for large, polar molecules. Both modes capture different compounds. | mdpi.com |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Provides high mass accuracy for confident formula determination. | mdpi.comrsc.org |
| Scan Mode | Full Scan MS and Targeted MS/MS | Full scan detects all ions; MS/MS provides structural fragmentation for identification. | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Due to its high molecular weight and low volatility, the intact this compound molecule is not suitable for direct GC-MS analysis. However, GC-MS can be a valuable complementary technique in this compound research for two main purposes:
Analysis of Other Components: A plant extract from Astragalus complanatus contains a complex mixture of compounds. GC-MS can be used to identify and quantify other, more volatile constituents, such as simple phenolics, fatty acids, or terpenoids, providing a more complete chemical profile of the extract in which this compound is found. nih.govmdpi.com
Analysis of Degradation Products: Through chemical derivatization, it is possible to cleave the sugar moieties and other functional groups from the this compound molecule, creating smaller, more volatile fragments of the core flavonoid structure (aglycone) that can then be analyzed by GC-MS. mdpi.com This approach can be used to confirm the structure of the aglycone part of the molecule.
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and separated on a long capillary column (e.g., HP-5MS) before being detected by the mass spectrometer. mdpi.com
Future Research Directions and Potential Applications in Pre Clinical Drug Discovery
Exploration of Undiscovered Biological Activities
Complanatin belongs to the flavonoid class of compounds, which are widely recognized for a broad spectrum of pharmacological activities. researchgate.netzenodo.org Flavonoids isolated from the Astragalus genus, in particular, have demonstrated antioxidant, anti-inflammatory, antimicrobial, cytotoxic, and antiviral properties. nih.govijpsr.comresearchgate.net For instance, total flavonoids from Astragalus species have been observed to neutralize various oxidizing species and inhibit lipid peroxidation. researchgate.net
However, the specific biological profile of this compound itself remains largely uncharted territory. Future research should prioritize comprehensive screening of this compound across a wide array of biological assays. This exploration could unveil novel activities or a particularly potent effect in a specific area, such as immunomodulation, an activity for which Astragalus is renowned in traditional medicine. ijpsr.comyok.gov.tr The discovery of a unique or potent bioactivity would be the crucial first step in establishing its therapeutic potential and guiding all subsequent development efforts. researchgate.net There may be additional, undiscovered biological activities associated with such bioactive compounds. researchgate.net
Rational Design of this compound Analogues for Enhanced Bioactivity
Once a promising biological activity is identified, the principles of rational drug design can be applied to create analogues of this compound with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govnih.govrsc.org Rational design hinges on understanding the relationship between a molecule's structure and its biological activity. epdf.pub this compound is a rhamnocitrin (B192594) glycoside acylated with a sesquiterpene acid, offering multiple sites for chemical modification. iksadyayinevi.comnih.gov
Future research could systematically alter these components:
The Glycosidic Moiety: The sugar groups can be modified or replaced to influence solubility and interaction with biological targets.
The Acyl Group: The dihydrophaseic acid portion could be replaced with other acidic or lipophilic groups to explore its role in target binding and cell permeability.
The Flavonoid Core: Modifications to the rhamnocitrin backbone could fine-tune electronic properties and steric interactions within a target's binding site.
This process aims to establish a clear structure-activity relationship (SAR), where the impact of each modification is carefully measured. epdf.pub This approach could lead to the development of a lead compound with an optimally balanced profile of stability and reactivity for a specific therapeutic target, a strategy successfully employed for other natural product classes like CC-1065 and the duocarmycins. nih.govnih.gov
Development of this compound as a Research Probe for Biological Pathways
A potent and selective this compound analogue could be an invaluable tool for chemical biology. A chemical probe is a small molecule used to selectively engage a specific protein target, allowing researchers to study that protein's function within complex cellular systems. nih.govpromega.de High-quality probes are characterized by high affinity for their intended target and excellent selectivity over other related proteins. promega.denih.gov
Should this compound or one of its analogues demonstrate such properties, it could be developed into a research probe to:
Validate Drug Targets: By observing the cellular effects of selectively inhibiting or activating a target protein with the probe, researchers can validate its role in a disease pathway. promega.de
Elucidate Pathway Connectivity: Probes can be used to perturb specific nodes in signaling networks, helping to unravel the complex interplay between different biological pathways. nih.gov
Identify New Mechanisms: The phenotypic profile generated by a highly specific probe can shed light on new mechanisms of action and the downstream consequences of modulating a particular target. nih.gov
The Chemical Probes Portal provides a resource for such tools, and developing a this compound-based probe would require rigorous characterization to meet the necessary standards for potency and selectivity. chemicalprobes.orgchemicalprobes.org
Integration into Combinatorial Research Strategies
Combinatorial chemistry offers a powerful method for rapidly generating large libraries of structurally related compounds for high-throughput screening. balajipharmacy.ac.inopenstax.orgwikipedia.org This approach is particularly valuable in the early stages of drug discovery for identifying initial hits and for optimizing lead compounds. openstax.orgnih.gov
The this compound scaffold is well-suited for combinatorial strategies. nih.govscribd.com A key approach would be split synthesis, where a common starting material linked to a solid support is divided into portions, and each portion is reacted with a different building block. openstax.org For this compound, this could involve:
Attaching the rhamnocitrin core to a polymer bead.
Splitting the beads into multiple groups and reacting each with a different activated sugar (glycosylation).
Combining the groups, then splitting them again to react with a diverse set of acylating agents.
This process can generate thousands of unique analogues in a single workflow, dramatically accelerating the exploration of the chemical space around the parent molecule. openstax.orgwikipedia.org The resulting library could then be screened to identify compounds with superior activity, providing a rich dataset for building a comprehensive structure-activity relationship.
Advancements in Biosynthetic Engineering for this compound Production
Natural product drug development is often hampered by low yields from the native source. nih.gov Biosynthetic engineering provides a promising solution by transferring the genetic machinery for compound production into a microbial host, such as Escherichia coli or yeast, which can be grown at scale. aist.go.jprsc.org
For this compound, this would involve:
Pathway Elucidation: Identifying the specific genes and enzymes in Astragalus complanatus responsible for the biosynthesis of the rhamnocitrin core, its glycosylation, and its subsequent acylation. Flavonoids are generally produced via the well-understood phenylpropanoid pathway. iksadyayinevi.comzenodo.org
Heterologous Expression: Transferring these genes into a suitable microbial host to reconstruct the biosynthetic pathway.
Furthermore, this technology allows for the creation of novel analogues by introducing engineered enzymes or feeding the system with synthetic precursors, a field known as mutasynthesis. nih.gov This approach combines the power of genetic modification with synthetic chemistry to produce compounds that may not be accessible through traditional synthesis alone, overcoming supply limitations and enabling further pre-clinical and clinical development. nih.gov
Chemically Distinct Entities Bearing the Complanatin Denomination
Complanatin D: A Diterpenoid from Lycopodium complanatum
This compound D is a specific diterpenoid compound that has been identified and studied for its biological activities.
This compound D belongs to the abietane (B96969) diterpenoid class of chemical compounds. mdpi.com It was isolated from the whole herbs of the club moss Lycopodium complanatum, which is also known by its synonym Diphasiastrum complanatum. mdpi.comwikipedia.orgwildflower.org This plant, commonly known as northern running-pine or ground-cedar, is a perennial herb found in dry coniferous forests across the colder, northerly parts of the world, including North America, Europe, and Asia. nativeplanttrust.orgwikipedia.org Lycopodium complanatum is a member of the Lycopodiaceae family. wikipedia.org
Pre-clinical research has focused on the cytotoxic potential of this compound D. In one study, the compound was evaluated for its activity against a human lung cancer cell line. The research found that this compound D exhibited inhibitory effects on the MSTO-211H cell line. mdpi.com The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was reported to be 17.34 μM. mdpi.com Staurosporine was used as the positive control in this assay. mdpi.com
Table 1: Cytotoxic Activity of this compound D
| Compound | Cell Line | Activity Type | IC₅₀ Value (μM) |
|---|---|---|---|
| This compound D | MSTO-211H (Human Lung Cancer) | Cytotoxic | 17.34 |
Comparative Analysis of Research Themes and Nomenclature Considerations
The name "this compound" also refers to a completely different molecule isolated from the seeds of Astragalus complanatus, a plant from the Fabaceae family. nih.govijpsr.com This has led to a notable issue in chemical nomenclature.
The this compound from Astragalus complanatus is a flavonoid, specifically a rhamnocitrin (B192594) glycoside acylated with an acidic sesquiterpene. nih.gov This is chemically distinct from this compound D, which is a diterpenoid from Lycopodium complanatum. mdpi.com
The research themes associated with these two compounds also differ. The investigation into the flavonoid this compound from Astragalus is part of a broader study of flavonoids from this genus, which are explored for a wide range of biological activities, including hepatoprotective and antifibrotic effects. nih.gov In contrast, the reported research on the diterpenoid this compound D has been specifically focused on its cytotoxic activity against cancer cell lines. mdpi.com
This homonymy requires careful attention from researchers to avoid confusion. When referencing "this compound," it is crucial to specify the chemical class (diterpenoid or flavonoid) and the plant source (Lycopodium complanatum or Astragalus complanatus) to ensure clarity and accuracy in scientific communication.
Table 2: Comparison of Compounds Named "this compound"
| Feature | This compound D | This compound (from Astragalus) |
|---|---|---|
| Plant Source | Lycopodium complanatum | Astragalus complanatus |
| Plant Family | Lycopodiaceae | Fabaceae |
| Chemical Class | Diterpenoid (Abietane) | Flavonoid (Acylated Rhamnocitrin Glycoside) |
| Reported Research Focus | Cytotoxicity | Hepatoprotective, Antifibrotic, etc. |
Q & A
Q. Table 1: Synthesis Optimization of this compound
| Parameter Tested | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Temperature | 60°C | 78 ± 3 | 99.2 |
| Catalyst Concentration | 0.5 mM | 85 ± 2 | 98.8 |
Q. Table 2: Resolving Contradictory Mechanistic Data
| Confounding Factor | Mitigation Strategy | Outcome |
|---|---|---|
| Impurity >5% | Recrystallization | Activity restored |
| Non-physiological pH | Buffer optimization | Pathway inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
